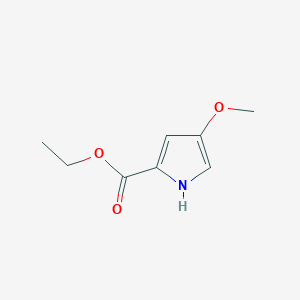

Ethyl 4-methoxy-1h-pyrrole-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-methoxy-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-12-8(10)7-4-6(11-2)5-9-7/h4-5,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVUVMZYKUVTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295445 | |

| Record name | ethyl 4-methoxy-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18469-25-5 | |

| Record name | NSC102017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-methoxy-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches Towards Ethyl 4 Methoxy 1h Pyrrole 2 Carboxylate

Classical and Conventional Synthetic Routes to Pyrrole-2-carboxylates

The formation of the pyrrole (B145914) ring itself is the primary challenge in synthesizing pyrrole derivatives. Several classical name reactions provide robust pathways to the pyrrole core, which can be adapted to produce pyrrole-2-carboxylates by selecting appropriate starting materials.

The Paal-Knorr synthesis is a fundamental method for constructing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. pharmaguideline.comwikipedia.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org To generate a pyrrole-2-carboxylate, one of the carbonyl functionalities in the starting material must be part of a keto-ester or a related precursor.

The mechanism involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. wikipedia.org A subsequent attack by the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of this reaction allows for a wide range of substituents on the pyrrole core, dictated by the structure of the initial 1,4-dicarbonyl compound. wikipedia.org

Table 1: Paal-Knorr Pyrrole Synthesis Variants

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,4-Dicarbonyl Compound, Primary Amine | Weak Acid (e.g., Acetic Acid) | N-Substituted Pyrrole | organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran, Amine | Iron(III) chloride in water | N-Substituted Pyrrole | organic-chemistry.org |

| 1,4-Diketone, Ammonium Hydroxide | Protic or Lewis Acid | N-Unsubstituted Pyrrole | wikipedia.org |

The Hantzsch pyrrole synthesis is another powerful tool for creating substituted pyrroles. The classic approach involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net This method is particularly well-suited for the synthesis of pyrrole-2-carboxylates because the β-ketoester starting material directly incorporates the ester functionality into the final product.

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the substituted pyrrole ring. wikipedia.org Extensions of the Hantzsch synthesis are commonly used to obtain ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. cdnsciencepub.com The generality of the Hantzsch synthesis allows for the creation of a diverse library of substituted pyrroles, making it a valuable strategy in medicinal chemistry. wikipedia.orgresearchgate.net

Table 2: Key Reactants in Hantzsch Pyrrole Synthesis

| Reactant Type | Role in Synthesis | Example | Reference |

|---|---|---|---|

| β-Ketoester | Provides C3, C4, and the ester group | Ethyl acetoacetate | wikipedia.orgcdnsciencepub.com |

| α-Haloketone | Provides C2 and C5 | Chloroacetone | wikipedia.org |

| Amine/Ammonia | Provides the nitrogen atom | Ammonia | researchgate.net |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" group) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com While often used to form α,β-unsaturated products, this reaction can be integrated into sequences for pyrrole synthesis. For instance, pyrrole-based conjugated microporous polymers, which contain weakly basic pyrrole moieties, have been shown to act as efficient heterogeneous catalysts for Knoevenagel condensation reactions. nih.gov

In the context of forming the pyrrole ring itself, a Knoevenagel-type reaction can be a key step within a more complex synthetic cascade. For example, the reaction between a pyrrole-2-carboxaldehyde and an active methylene (B1212753) compound like 3-cyanoacetylindole can be catalyzed by L-proline in an aqueous medium, demonstrating the reactivity of pyrrole aldehydes in such condensations. researchgate.net The synthesis of the pyrrole ring using a Knoevenagel strategy often involves the reaction of an amino group with the product of a Knoevenagel condensation between a 1,3-dicarbonyl compound and an aldehyde, leading to a Hantzsch-like cyclization.

Targeted Functionalization Strategies for Ethyl 4-methoxy-1H-pyrrole-2-carboxylate

Achieving the specific substitution pattern of this compound often requires a strategy of building the pyrrole core first, followed by regioselective functionalization. The differing reactivity of the α- and β-positions of the pyrrole ring must be carefully managed. uobaghdad.edu.iq

The introduction of an ester group at the C2 position of a pre-formed pyrrole ring is a common transformation. One effective method involves the Friedel-Crafts acylation of pyrrole. A facile, large-scale synthesis of ethyl pyrrole-2-carboxylate can be achieved by reacting pyrrole with trichloroacetyl chloride to form 2-trichloroacetylpyrrole. orgsyn.org This intermediate is then treated with sodium ethoxide in ethanol. The ethoxide acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the C-CCl₃ bond and formation of the ethyl ester. orgsyn.org

Alternative methods for preparing pyrrole-2-carboxylic acid esters include the reaction of pyrrolylmagnesium bromide with ethyl chloroformate. orgsyn.org These methods leverage the nucleophilic character of the pyrrole ring, which is more reactive towards electrophilic substitution than benzene. uobaghdad.edu.iq The C2 and C5 positions are generally more reactive than the C3 and C4 positions due to the greater ability to stabilize the positive charge of the reaction intermediate. uobaghdad.edu.iq

The regioselective introduction of a methoxy (B1213986) group at the C4 position is a significant challenge, especially with an electron-withdrawing ester group at C2, which deactivates the ring. Direct electrophilic substitution on a pyrrole-2-carboxylate would likely occur at the C4 or C5 position, but achieving selectivity can be difficult.

A viable strategy involves the synthesis of a precursor that facilitates directed functionalization. For example, a patent describes a method for preparing 4-methoxypyrrole derivatives starting from a pre-functionalized pyrrole. google.com The process can involve protecting the pyrrole nitrogen, followed by reactions to introduce the desired functional groups. Another approach could involve the synthesis of a 4-hydroxypyrrole derivative, which can then be alkylated to form the methoxy ether. The synthesis of ethyl 4-hydroxy-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has been reported, indicating that 4-hydroxylated pyrrole carboxylates are accessible intermediates. chemsynthesis.com

Recent advances have also focused on the introduction of methoxy groups onto thiophene (B33073) rings flanking a diketopyrrolopyrrole (DPP) core, which demonstrates synthetic routes to methoxylated heterocyclic precursors. nih.govacs.org Such strategies, involving the creation of methoxy-substituted building blocks prior to ring formation, can offer superior regiocontrol compared to the direct functionalization of the assembled pyrrole ring.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-trichloroacetylpyrrole |

| Ethyl pyrrole-2-carboxylate |

| Pyrrolylmagnesium bromide |

| Ethyl chloroformate |

| 4-methoxypyrrole |

| 4-hydroxypyrrole |

| Ethyl 4-hydroxy-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |

| Pyrrole-2-carboxaldehyde |

| 3-cyanoacetylindole |

| Ethyl acetoacetate |

| Chloroacetone |

N-Functionalization of the Pyrrole Ring

The modification of the nitrogen atom within the pyrrole ring of this compound is a critical step for modulating its chemical and physical properties, thereby influencing its utility in various applications. The primary strategies for N-functionalization revolve around the introduction of alkyl, aryl, and acyl groups.

N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen is a fundamental transformation. While direct alkylation with alkyl halides in the presence of a base is a common approach for many pyrrole systems, the specific conditions for this compound are not extensively detailed in publicly available literature. However, general principles of pyrrole chemistry suggest that the reaction would proceed by deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by nucleophilic attack on the alkyl halide.

A more sophisticated and often milder method for N-alkylation is the Mitsunobu reaction . syrris.comacs.orgnih.govresearchgate.net This reaction allows for the coupling of an alcohol to the pyrrole nitrogen under neutral conditions, utilizing a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net While specific examples for this compound are scarce, the general applicability of the Mitsunobu reaction to pyrrole substrates suggests its potential utility. nih.gov The key advantage of this method is the ability to employ a wide range of alcohols, including those that are sensitive to basic conditions.

N-Arylation: The formation of an N-aryl bond on the pyrrole ring typically requires more advanced catalytic systems. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. researchgate.netmdpi.comsemanticscholar.org This reaction would involve the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and a variety of bulky, electron-rich phosphine ligands have been developed for this purpose. semanticscholar.org

Copper-catalyzed N-arylation methods, such as the Ullmann condensation, represent an older but still relevant strategy. semanticscholar.org These reactions typically require higher temperatures and stoichiometric amounts of copper, but recent advancements have led to the development of more efficient catalytic systems.

N-Acylation: The introduction of an acyl group to the pyrrole nitrogen can be achieved through reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction is generally straightforward and provides access to N-acylpyrrole derivatives, which can serve as protected intermediates or as final products with distinct electronic properties.

Advanced and Sustainable Synthetic Approaches

In recent years, the development of more efficient, environmentally friendly, and versatile synthetic methods has been a major focus in organic chemistry. These advanced approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrrole derivatives.

Organocatalytic Methods for Pyrrole Derivative Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering a green alternative to traditional metal-based catalysts. rsc.orgnih.govresearchgate.net For the synthesis of pyrrole rings, organocatalytic methods often involve cascade or multicomponent reactions. While specific organocatalytic routes to this compound are not prominently reported, the general strategies for constructing substituted pyrroles often utilize catalysts such as proline, thiourea (B124793) derivatives, or Brønsted acids to facilitate key bond-forming steps. nih.gov These methods align with the principles of green chemistry by avoiding the use of toxic and expensive heavy metals.

Multicomponent Reaction (MCR) Strategies for Pyrrole-Containing Systems

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and diversity generation. orientjchem.orgbohrium.comorientjchem.orgbohrium.com Various MCRs have been developed for the synthesis of polysubstituted pyrroles. urfu.ru These reactions often proceed through a series of tandem events, rapidly building molecular complexity from simple starting materials. While a specific MCR for the direct synthesis of this compound is not well-documented, the modular nature of MCRs suggests that a suitable combination of starting materials could potentially be devised to access this scaffold or its close analogues in a highly efficient manner.

Application of Solid-Phase Synthesis Techniques to Pyrrole Carboxylates

Solid-phase synthesis, a technique in which molecules are built up on an insoluble polymer support, has revolutionized the fields of peptide and oligonucleotide synthesis and is increasingly being applied to the synthesis of small organic molecules, including heterocycles. nih.gov This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away from the resin-bound product. The synthesis of libraries of substituted pyrrole derivatives on solid support has been reported, demonstrating the feasibility of this approach for generating diverse pyrrole structures. This technique would be particularly advantageous for the preparation of a series of N-functionalized derivatives of this compound for screening purposes.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the context of synthesizing this compound, several strategies can be employed to enhance the environmental sustainability of the process.

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry. mdpi.comsemanticscholar.org Furthermore, the use of reusable catalysts, including solid-supported catalysts or organocatalysts, can significantly reduce waste. researchgate.net

Energy Efficiency: The use of alternative energy sources such as microwave irradiation and ultrasound can often lead to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comsemanticscholar.orgmonash.edunih.gov These techniques can be particularly effective in driving reactions such as the Paal-Knorr or Hantzsch pyrrole syntheses.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Multicomponent reactions are inherently atom-economical. orientjchem.orgbohrium.comorientjchem.orgbohrium.com

Flow Chemistry: Continuous flow synthesis, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. syrris.comacs.orgnih.govnih.govresearchgate.net The application of flow chemistry to the synthesis of pyrrole derivatives has been demonstrated and could offer a more sustainable and efficient route to this compound. syrris.comacs.orgnih.govnih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Methoxy 1h Pyrrole 2 Carboxylate

Reaction Pathways Involving the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system, making it susceptible to a variety of transformations. The presence of the methoxy (B1213986) and ethyl carboxylate substituents significantly influences its reactivity and regioselectivity.

The pyrrole ring readily undergoes electrophilic aromatic substitution due to its high electron density. The substituents on the ring, a methoxy group at the 4-position and an ethyl carboxylate group at the 2-position, dictate the position of further substitution. The methoxy group is a strong activating group and is ortho-, para-directing. The ethyl carboxylate group is a deactivating group and is meta-directing. In the case of ethyl 4-methoxy-1H-pyrrole-2-carboxylate, the powerful activating effect of the methoxy group and the inherent reactivity of the pyrrole ring are the dominant factors.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The incoming electrophile will be directed to the most nucleophilic positions of the pyrrole ring. The 5-position is the most likely site for electrophilic attack due to the strong activating and directing effect of the adjacent methoxy group and the inherent high reactivity of the α-position of the pyrrole ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Ethyl 4-methoxy-5-nitro-1H-pyrrole-2-carboxylate |

| Bromination | Br₂ in CH₃COOH | Ethyl 5-bromo-4-methoxy-1H-pyrrole-2-carboxylate |

| Acylation | CH₃COCl/AlCl₃ | Ethyl 5-acetyl-4-methoxy-1H-pyrrole-2-carboxylate |

However, addition-elimination mechanisms or reactions involving deprotonation of the N-H bond can facilitate nucleophilic attack. For instance, strong bases can deprotonate the pyrrole nitrogen, and the resulting anion can then react with electrophiles.

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. Strong oxidizing agents can lead to ring-opening or polymerization. Milder oxidation conditions can lead to the formation of pyrrolinones or other oxidized species.

Conversely, the pyrrole ring can be reduced under certain conditions. Catalytic hydrogenation, for example, can reduce the pyrrole to a pyrrolidine. The specific conditions of the reduction will determine the extent of saturation.

Reactivity of the Carboxylate Ester Functionality

The ethyl carboxylate group at the 2-position of the pyrrole ring exhibits typical ester reactivity.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification can be achieved by reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.

Table 2: Reactions of the Carboxylate Ester Functionality

| Reaction | Reagents | Product |

| Basic Hydrolysis | NaOH, H₂O/EtOH | 4-methoxy-1H-pyrrole-2-carboxylic acid (as sodium salt) |

| Acidic Hydrolysis | H₂SO₄, H₂O | 4-methoxy-1H-pyrrole-2-carboxylic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

The ethyl carboxylate can be reduced to the corresponding primary alcohol, (4-methoxy-1H-pyrrol-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Partial reduction to the aldehyde, 4-methoxy-1H-pyrrole-2-carbaldehyde, can be achieved using milder reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). Careful control of the reaction conditions is necessary to prevent over-reduction to the alcohol.

Amidation and Other Carboxylate Transformations

The ethyl carboxylate group at the C2 position is a key site for synthetic modification, allowing for the formation of amides, hydrolysis to the corresponding carboxylic acid, and other related transformations.

Amidation: The conversion of the ethyl ester to an amide is a common transformation. Direct amidation can be achieved by reacting the ester with an amine. However, this reaction is often slow and may require harsh conditions or catalysis. More frequently, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent. A variety of modern coupling agents are effective for the amidation of pyrrole carboxylic acids, which can sometimes be sensitive molecules. For instance, coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine), can efficiently produce pyrrole carboxamides from the corresponding carboxylate salts. nih.govorganic-chemistry.org This method is particularly useful for substrates where the parent carboxylic acid is unstable. nih.gov Other catalytic systems, such as those employing titanium(IV) fluoride (TiF4), have also been shown to facilitate the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net

Hydrolysis: Saponification of the ethyl ester to its corresponding carboxylic acid, 4-methoxy-1H-pyrrole-2-carboxylic acid, can be accomplished under basic conditions, for example, by heating with aqueous sodium hydroxide or lithium hydroxide. researchgate.net The resulting carboxylate salt is then neutralized with acid to yield the free carboxylic acid. This acid is a versatile intermediate for the synthesis of amides and other derivatives.

The table below summarizes common methods for the transformation of pyrrole-2-carboxylates.

| Transformation | Reagents & Conditions | Product Type | Ref |

| Amidation (via acid) | 1. NaOH or LiOH, H₂O/EtOH, heat2. Amine, HBTU, DIPEA, DMF | Pyrrole-2-carboxamide | nih.govresearchgate.net |

| Amidation (catalytic) | Amine, TiF₄ (5-10 mol%), Toluene, reflux | Pyrrole-2-carboxamide | researchgate.net |

| Hydrolysis | LiOH or NaOH, H₂O/Solvent, heat | Pyrrole-2-carboxylic acid | researchgate.net |

This table presents generalized conditions for transformations of pyrrole carboxylates based on established chemical literature.

Transformations Involving the Methoxy Group

The methoxy group at the C4 position is an electron-donating group that influences the electronic properties of the pyrrole ring. It can also be a site for chemical modification through cleavage or participation in more complex reactions.

The cleavage of the methyl ether to yield the corresponding 4-hydroxy-pyrrole derivative is a key transformation. This O-demethylation reaction is a common procedure for aryl methyl ethers and can be achieved under various conditions, typically involving strong Lewis acids or nucleophiles.

Common reagents for demethylation include boron tribromide (BBr₃), which is highly effective and often used at low temperatures in chlorinated solvents. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net Other strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can also cleave the ether bond at elevated temperatures. researchgate.net An alternative approach involves nucleophilic demethylation using strong nucleophiles like thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents such as DMF. chemrxiv.org More recently, organophotoredox catalysis has emerged as a method for chemoselective C-O bond cleavage under milder, pH-neutral conditions. chemrxiv.org

The resulting 4-hydroxypyrrole can be further derivatized, for example, by acylation or alkylation of the hydroxyl group to introduce new functionalities into the molecule.

While the methoxy group itself may not be the primary reactive center in cyclization reactions, its electronic influence is crucial. As a strong electron-donating group, the 4-methoxy substituent significantly increases the electron density of the pyrrole ring, thereby activating it towards electrophilic attack and influencing the regioselectivity of intramolecular reactions.

In studies on related N-alkyne-substituted methyl pyrrole-2-carboxylates, the electronic nature of substituents has been shown to direct the pathway of nucleophilic cyclizations. For instance, when a N-alkynylpyrrole bears an electron-donating group (such as a methoxy-substituted phenyl ring) on the alkyne chain, it increases the electron density at the alkyne. This directs the cyclization to occur with a specific nucleophilic atom in the reacting partner, leading to a defined regiochemical outcome. researchgate.net Conversely, an electron-withdrawing group directs the cyclization differently. researchgate.net This principle illustrates how the 4-methoxy group in this compound would be expected to influence the course of cyclization reactions involving the pyrrole core by modulating the nucleophilicity of the ring.

Investigating the Influence of Substituent Effects on Reactivity

Methoxy Group (-OCH₃) at C4: This is a powerful electron-donating group (EDG) due to the +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the pyrrole ring. This effect increases the electron density of the ring, particularly at the C3 and C5 positions, making the ring more nucleophilic and thus more reactive towards electrophiles.

Ethyl Carboxylate Group (-CO₂Et) at C2: This is an electron-withdrawing group (EWG) through a -M effect, which delocalizes the pi-electrons of the ring towards the carbonyl oxygen. This effect deactivates the ring towards electrophilic attack.

The net effect is a complex electronic balance. The strong activating effect of the C4-methoxy group generally outweighs the deactivating effect of the C2-carboxylate, meaning the ring remains highly reactive towards electrophiles compared to unsubstituted benzene. The directing effects of the substituents are also crucial. For electrophilic aromatic substitution, the C5 position is the most likely site of attack. This is because it is activated by the C4-methoxy group and is the alpha-position relative to the ring nitrogen, which is the inherently favored position for electrophilic attack on pyrroles due to the greater stability of the resulting cationic intermediate. onlineorganicchemistrytutor.com The C3 position is also activated by the methoxy group but is a beta-position, which is less favored. The C2 position is occupied, and the presence of the deactivating carboxylate group further disfavors attack at the adjacent C3 position.

The table below summarizes the expected influence of the substituents on the reactivity of the pyrrole ring.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution |

| -OCH₃ | C4 | +M, -I (Donating) | Strong activation; directs to C3 and C5 |

| -CO₂Et | C2 | -M, -I (Withdrawing) | Deactivation; directs meta (to C4) |

| Net Effect | - | Overall Activated Ring | Preferential substitution at C5 |

This table provides a qualitative analysis of substituent effects on the pyrrole ring.

Structural Elucidation and Spectroscopic Characterization of Ethyl 4 Methoxy 1h Pyrrole 2 Carboxylate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is anticipated to exhibit several key absorption bands corresponding to its constituent functional groups. The N-H stretching vibration of the pyrrole (B145914) ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding interactions in the solid state or in concentrated solutions.

The carbonyl (C=O) stretching vibration of the ethyl ester group is a strong and characteristic absorption, typically observed in the range of 1680-1730 cm⁻¹. The conjugation of the carbonyl group with the pyrrole ring may shift this band to a lower wavenumber. The C-O stretching vibrations of the ester and the methoxy (B1213986) group are expected to produce strong bands in the 1250-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations from the pyrrole ring would likely be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the pyrrole ring would appear in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would give rise to absorptions in the fingerprint region (below 1500 cm⁻¹), providing further structural information.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrrole N-H | Stretching | 3300-3500 | Medium-Strong |

| Ester C=O | Stretching | 1680-1730 | Strong |

| Pyrrole C=C | Stretching | 1600-1450 | Medium |

| C-O (Ester, Methoxy) | Stretching | 1250-1000 | Strong |

| Pyrrole C-H | Stretching | > 3000 | Medium |

| C-H (Alkyl) | Stretching | 2850-2980 | Medium |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the pyrrole ring C=C bonds is expected to produce a strong Raman signal. The C=O stretching of the ester group, while strong in the IR, would also be visible in the Raman spectrum.

The vibrations of the pyrrole ring are often Raman active and can provide insights into the substitution pattern and electronic structure of the ring. The C-H stretching and bending modes would also be observable. Due to the complementary nature of IR and Raman spectroscopy, a combined analysis would offer a more complete picture of the vibrational modes of the molecule.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands arising from π → π* electronic transitions within the pyrrole ring and the conjugated ester group. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted pyrrole ester. The solvent used for the measurement can also influence the position and intensity of the absorption bands. Typically, substituted pyrroles exhibit absorption maxima in the range of 200-300 nm.

Many aromatic and heterocyclic compounds exhibit fluorescence, which is the emission of light from an excited singlet electronic state. The fluorescence properties of this compound would depend on its molecular structure and rigidity. The presence of the methoxy and ethyl carboxylate groups on the pyrrole ring can influence the fluorescence quantum yield and the emission wavelength. If the compound is fluorescent, it would be expected to emit light at a longer wavelength than its absorption maximum (Stokes shift). Photoluminescence studies would involve measuring the emission spectrum upon excitation at the absorption maximum and determining the fluorescence quantum yield and lifetime.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred spatial arrangement of the ethyl ester and methoxy groups relative to the pyrrole ring.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking.

While a crystal structure for the specific title compound is not publicly available, studies on similar substituted pyrrole carboxylates reveal that the pyrrole ring is generally planar. The substituents, such as the ethyl ester and methoxy groups, would have specific orientations that are influenced by steric and electronic effects. The crystal packing is often dominated by hydrogen bonds formed by the pyrrole N-H donor and a suitable acceptor, such as the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains.

Conformation and Torsion Angle Analysis

Information regarding the specific bond angles, bond lengths, and torsion angles that define the three-dimensional shape and conformation of this compound is unavailable without experimental crystallographic data.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

A detailed analysis of the hydrogen bonding interactions (e.g., donor-acceptor distances and angles) and the resulting supramolecular motifs (e.g., chains, sheets, or networks) in the crystal lattice of this compound cannot be conducted without a determined crystal structure.

Investigation of Crystal Packing and Polymorphism

Details on the arrangement of molecules within the unit cell (crystal packing) and an investigation into potential polymorphic forms are dependent on single-crystal X-ray diffraction studies, which have not been published for this compound.

Computational and Theoretical Investigations of Ethyl 4 Methoxy 1h Pyrrole 2 Carboxylate

Density Functional Theory (DFT) Calculations

Detailed research findings regarding the geometry optimization, conformational energy landscapes, electronic structure, and predicted spectroscopic or thermodynamic parameters for Ethyl 4-methoxy-1H-pyrrole-2-carboxylate are not available in the reviewed literature.

Geometry Optimization and Conformational Energy Landscapes

No published studies on the optimized geometry or the conformational energy landscape of this compound were found.

Electronic Structure Analysis (HOMO-LUMO Energy Gap and Molecular Orbitals)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

There are no available theoretical predictions for the NMR chemical shifts or vibrational frequencies of this compound based on DFT calculations.

Thermodynamic and Kinetic Reaction Pathway Predictions

No computational studies predicting the thermodynamic or kinetic pathways for reactions involving this compound could be located.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been published in the scientific literature.

Advanced Research Applications of Ethyl 4 Methoxy 1h Pyrrole 2 Carboxylate

Applications in Catalysis and Organocatalysis

The inherent electronic properties and functional groups of ethyl 4-methoxy-1H-pyrrole-2-carboxylate make it a candidate for investigation in the field of catalysis. The pyrrole (B145914) nucleus is a common scaffold in the design of catalysts and ligands. ingentaconnect.com

Development of Pyrrole-Derived Ligands for Metal Catalysis

The structure of this compound is well-suited for the development of novel ligands for metal catalysis. The pyrrole nitrogen atom and the oxygen atoms of the carboxylate group can act as coordination sites for a variety of metal ions. The methoxy (B1213986) group at the 4-position can electronically influence the electron density of the pyrrole ring, thereby modulating the coordinating ability of the ligand and the catalytic activity of the resulting metal complex.

The synthesis of metal-organic frameworks (MOFs) often utilizes organic linkers containing carboxylate and nitrogen-containing heterocyclic groups. mdpi.com In principle, this compound could serve as a functional ligand in the construction of novel MOFs with potential catalytic applications. wikipedia.orgresearchgate.net The specific geometry and electronic environment provided by this ligand could lead to metal complexes with unique catalytic properties for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, copper(II) carboxylate complexes have been studied as models for the active sites of enzymes like catechol oxidase. nih.gov

Table 1: Potential Coordination Sites of this compound for Metal Catalysis

| Functional Group | Potential Role in Metal Coordination |

| Pyrrole Nitrogen | Lewis basic site for metal coordination. |

| Carboxylate Oxygen | Can act as a monodentate or bidentate ligand. |

| Methoxy Oxygen | Potential for weaker, secondary coordination. |

Use as a Catalyst or Pre-catalyst Component in Organic Transformations

Beyond its role as a ligand, the pyrrole moiety itself can participate in catalytic processes. Organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest. nih.gov Pyrrole derivatives have been employed in various organocatalytic transformations. The acidic N-H proton of the pyrrole ring can act as a hydrogen bond donor, activating substrates in a reaction.

While direct catalytic applications of this compound have not been reported, its structure suggests potential as a precursor for more complex organocatalysts. For example, the pyrrole ring could be further functionalized to introduce specific catalytic groups. The development of pyrrole-based conjugated microporous polymers has demonstrated their efficacy as heterogeneous catalysts for reactions like the Knoevenagel condensation, attributed to the presence of nitrogen active sites within a porous structure. frontiersin.org

Contribution to Supramolecular Chemistry Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into larger, organized structures. The structural elements of this compound provide opportunities for its use in this domain.

Design of Self-Assembled Systems Incorporating Pyrrole Motifs

The pyrrole N-H group is a potent hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate is a hydrogen bond acceptor. This functionality allows for the formation of predictable hydrogen-bonding patterns, leading to self-assembly into dimers, chains, or more complex architectures. researchgate.net The planarity of the pyrrole ring can also facilitate π-π stacking interactions, further directing the self-assembly process.

The interplay of hydrogen bonding and π-stacking in pyrrole-containing molecules is a key area of research in supramolecular chemistry. For instance, studies on ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have shown the formation of dimers through strong N-H•••O hydrogen bonds. researchgate.net Similar interactions could be expected for this compound, potentially leading to the formation of well-defined supramolecular structures. The methoxy group could also influence the packing of the molecules in the solid state. The self-assembly of porphyrin-proline conjugates, which contain pyrrole subunits, is influenced by hydrogen bonds, electrostatic interactions, and π-π stacking. mdpi.com

Investigation of Host-Guest Interactions and Molecular Recognition

The pyrrole ring can act as a building block for the construction of macrocyclic host molecules capable of recognizing and binding guest molecules. Calix mdpi.compyrroles, for example, are a well-known class of synthetic receptors that can bind anions and neutral molecules within their cavities. nih.gov

While this compound is not a macrocycle itself, it could be used as a starting material for the synthesis of more complex host systems. The functional groups present on the molecule could be modified to create specific binding sites for guest molecules. The methoxy group, for instance, could participate in dipole-dipole or hydrogen bonding interactions with a guest. The study of host-guest systems involving pyrrole-imidazole polyamides has demonstrated their ability to recognize and bind to specific DNA sequences. nih.gov Research into pyrrole-based metal compounds has also explored their host-guest structures for recognizing fullerene molecules like C70. nih.gov

Potential in Advanced Materials Science Research

Pyrrole-containing compounds are of growing relevance in materials science due to their unique electronic and optical properties. researchgate.net The ability of pyrrole to be easily polymerized into a conductive polymer, polypyrrole, is a key aspect of its utility in this field.

The presence of the ethyl carboxylate and methoxy substituents on the pyrrole ring of this compound could be exploited to tune the properties of polypyrrole-based materials. These functional groups can influence the solubility, processability, and electronic properties of the resulting polymers. For example, the introduction of a methoxy group at the β-position of diketopyrrolopyrrole (DPP) polymers has been shown to affect their optoelectronic properties, leading to a reduction in the HOMO/LUMO gap and a redshift in absorption. nih.gov

Functionalized pyrroles can be used to create materials with specific applications, such as sensors, catalysts, and components for energy devices. mdpi.com The electropolymerization of carboxylic acid-functionalized pyrrole has been used to create hybrid sol-gel coatings. rsc.org Furthermore, pyrrole derivatives are integral to the development of nanoscale materials for biomedical applications, leveraging their optical and photophysical properties. nih.gov The incorporation of this compound into polymer backbones or as a component in composite materials could lead to new materials with tailored properties for a range of advanced applications.

Incorporation into Functional Polymers and Oligomers

The pyrrole moiety is a well-established component of conductive polymers, with polypyrrole being one of the most extensively studied examples. The incorporation of this compound into polymer chains can be envisioned through several synthetic strategies, primarily by leveraging the reactivity of the pyrrole ring itself. The presence of the methoxy and ethyl carboxylate groups is anticipated to impart specific properties to the resulting polymers, such as improved solubility, processability, and tailored electronic characteristics.

The electron-donating nature of the methoxy group at the 4-position is expected to increase the electron density of the pyrrole ring, which could enhance its oxidative polymerization potential and modify the electronic properties of the resulting polymer. The ethyl carboxylate group at the 2-position can influence the polymer's morphology and solubility in organic solvents, a crucial factor for its application in various thin-film deposition techniques.

Potential Properties of Polymers Incorporating this compound:

| Property | Anticipated Effect of Incorporation | Rationale |

| Solubility | Increased solubility in organic solvents | The ethyl carboxylate group can enhance interactions with solvent molecules. |

| Conductivity | Tunable, potentially enhanced | The electron-donating methoxy group can influence the polymer's electronic structure. |

| Processability | Improved | Enhanced solubility allows for easier processing into thin films and other forms. |

| Thermal Stability | Potentially enhanced | The specific substituents may influence intermolecular interactions and overall stability. |

This table presents anticipated properties based on the chemical structure of this compound and general principles of polymer chemistry.

Research into polymers derived from similarly substituted pyrroles suggests that the resulting materials could find applications in areas such as antistatic coatings, electromagnetic interference shielding, and sensors. The functional groups on this compound also offer sites for further chemical modification, allowing for the development of highly specialized polymers with tailored functionalities.

Development of Optoelectronic Materials

The development of organic optoelectronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyrrole-containing conjugated systems are of interest in this area due to their electron-rich nature and their ability to be incorporated into extended π-conjugated systems.

This compound can serve as a fundamental building block for the synthesis of larger, conjugated molecules and polymers for optoelectronic applications. The combination of the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group can create a "push-pull" electronic structure within the molecule. This type of architecture is known to be beneficial for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient optoelectronic materials.

By strategically polymerizing or co-polymerizing this compound with other aromatic monomers, it is possible to create materials with tailored bandgaps. A lower bandgap is often desirable for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum.

Projected Optoelectronic Properties of Materials Derived from this compound:

| Property | Projected Characteristic | Significance in Optoelectronics |

| HOMO Level | Relatively high | Facilitates efficient hole injection in OLEDs and influences the open-circuit voltage in OPVs. |

| LUMO Level | Tunable based on co-monomer | Affects electron injection in OLEDs and the efficiency of charge separation in OPVs. |

| Bandgap | Potentially in the visible range | Determines the color of emission in OLEDs and the absorption spectrum in OPVs. |

| Charge Carrier Mobility | Moderate to high | Crucial for the performance of OFETs and for efficient charge transport in all optoelectronic devices. |

This table presents projected properties based on the electronic structure of this compound and established principles of organic optoelectronic materials.

The development of extended conjugated systems based on this pyrrole derivative could lead to new materials for a variety of optoelectronic devices. Further research into the synthesis and characterization of oligomers and polymers containing the this compound unit is warranted to fully explore their potential in this high-tech field.

Future Research Directions and Emerging Opportunities for Ethyl 4 Methoxy 1h Pyrrole 2 Carboxylate

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of functionalized pyrroles is a mature field, yet the quest for more efficient, sustainable, and versatile methods continues. chim.itnih.govbenthamdirect.com For Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, future research will likely focus on moving beyond traditional condensation reactions like the Paal-Knorr synthesis. researchgate.netnih.gov

Emerging Synthetic Approaches:

Photocatalytic and Electrochemical Synthesis: Visible-light photocatalysis and electrosynthesis are rapidly emerging as powerful tools for the construction of heterocyclic compounds under mild conditions. rsc.orgchemistryviews.orgrsc.org Future methodologies could envision the photocatalytic [3+2] cycloaddition of suitable precursors or the electrochemical oxidative cyclization of enamines to forge the pyrrole (B145914) ring of this compound. rsc.orgacs.org These methods offer the potential for greener reaction profiles, minimizing waste and avoiding harsh reagents.

Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering atom-economical routes to complex molecules. chemistryviews.orgtohoku.ac.jprsc.org Research could be directed towards the late-stage introduction of the methoxy (B1213986) or ethyl carboxylate groups onto a pre-formed pyrrole ring through transition-metal catalyzed C-H activation. This would provide a highly convergent and flexible approach to analogues of the target molecule.

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors can offer significant advantages in terms of reaction control, safety, and scalability. Developing a flow-based synthesis for this compound could lead to higher yields, improved purity, and a more streamlined manufacturing process.

| Synthetic Methodology | Potential Advantages |

| Photocatalysis | Mild reaction conditions, use of visible light, green chemistry. rsc.orgchemistryviews.org |

| Electrosynthesis | Avoids chemical oxidants, precise control over reaction potential. acs.org |

| C-H Functionalization | Atom economy, late-stage modification, increased molecular complexity. chemistryviews.orgtohoku.ac.jp |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. |

Unveiling Undiscovered Reactivity Patterns and Transformation Pathways

The electron-rich nature of the pyrrole ring, further modulated by the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group, suggests a rich and complex reactivity profile for this compound. researchgate.netstackexchange.com Future research should aim to explore and harness this reactivity for the synthesis of novel and valuable compounds.

Areas for Reactivity Exploration:

Electrophilic Aromatic Substitution: A systematic study of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the pyrrole ring would map its reactivity and provide access to a diverse library of new derivatives. nih.govyoutube.com The directing effects of the existing substituents will be a key area of investigation.

Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile. Investigating the propensity of this compound to undergo [4+2], [3+2], and [2+2] cycloadditions could lead to the discovery of novel polycyclic and heterocyclic scaffolds with potential biological activity.

Metal-Catalyzed Cross-Coupling Reactions: The C-H and potential C-X (where X is a halogen) bonds of the pyrrole ring could be leveraged in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds, thereby expanding the chemical space around the core structure. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The synergy between artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. nih.govharvard.eduresearchgate.net For this compound, AI and machine learning (ML) can play a pivotal role in accelerating research and development.

AI and ML Applications:

Predictive Modeling of Properties: Machine learning models can be trained to predict various physicochemical and biological properties of derivatives of this compound. This would enable the in silico screening of virtual libraries to identify candidates with desired characteristics, such as specific biological activities or material properties, before committing to their synthesis.

Retrosynthetic Analysis and Pathway Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogues. chemrxiv.orgchemrxiv.orgpreprints.org These tools can analyze vast reaction databases to identify non-obvious disconnections and suggest optimal reaction conditions, thereby streamlining the synthetic planning process. nih.gov

De Novo Molecular Design: Generative AI models can be employed to design novel pyrrole derivatives with optimized properties. By learning from existing chemical data, these models can generate new molecular structures that are predicted to have high activity for a specific biological target or desired material characteristic.

| AI/ML Application | Potential Impact |

| Predictive Modeling | Rapid identification of promising candidate molecules. harvard.edu |

| Retrosynthesis Prediction | Accelerated and more efficient synthesis planning. preprints.org |

| De Novo Design | Discovery of novel and optimized molecular structures. |

Expanding Applications in Interdisciplinary Fields beyond Traditional Organic Chemistry

The unique structural and electronic features of this compound make it a promising candidate for applications in a variety of interdisciplinary fields. researchgate.neteurekaselect.comchemicalbook.com

Emerging Interdisciplinary Applications:

Materials Science: Pyrrole-containing polymers, such as polypyrrole, are known for their conducting properties. researchgate.net The specific substitution pattern of this compound could be exploited to synthesize novel functional polymers with tailored electronic and optical properties for applications in organic electronics, sensors, and energy storage devices.

Chemical Biology: As a functionalized small molecule, this compound could serve as a scaffold for the development of chemical probes to study biological processes. Its derivatives could be designed to interact with specific proteins or other biomolecules, enabling the investigation of their function in living systems.

Medicinal Chemistry: The pyrrole core is a common motif in many biologically active compounds and approved drugs. nih.govnih.govnih.gov Future research should involve the synthesis and biological evaluation of a library of derivatives of this compound to explore their potential as therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-Methoxy-1H-Pyrrole-2-Carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways starting from pyrrole derivatives. A common approach includes:

- Trichloroacetylation : Reacting pyrrole with trichloroacetyl chloride under AlCl₃ catalysis (0°C, 1 h) to form intermediates like 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone .

- Esterification : Using sodium methoxide in methanol to convert intermediates into ester derivatives .

- Substitution : Introducing methoxy groups via nucleophilic substitution (e.g., using methoxide ions).

Optimization involves adjusting solvent polarity (DMF for bromination ), temperature control, and stoichiometric ratios of reagents to minimize side products.

Q. How can structural characterization of this compound be performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, ester carbonyl at ~165 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, confirming bond lengths and angles .

- Mass Spectrometry : ESI-MS (electrospray ionization) validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. What are the key chemical reactions of this compound?

- Methodological Answer :

- Nucleophilic Substitution : Methoxy groups can be replaced with amines or halides under acidic/basic conditions .

- Oxidation/Reduction : Catalytic hydrogenation reduces ester groups to alcohols; oxidation with KMnO₄ modifies pyrrole rings .

- Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introductions at the pyrrole 4-position .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrrole ring be addressed?

- Methodological Answer :

- Computational Screening : Density Functional Theory (DFT) predicts electron density distribution, identifying reactive sites (e.g., C4 for electrophilic substitution) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive positions (e.g., N1) before functionalizing C3/C5 .

- Directed Metalation : Lithium bases with TMEDA direct deprotonation to specific positions, enabling selective substitutions .

Q. How to resolve contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Standardize solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) .

- Advanced NMR Techniques : 2D-COSY and HSQC clarify overlapping signals in crowded spectra .

- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., Mercury software) to confirm substituent positions .

Q. What strategies enhance the biological activity of this compound derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute methoxy with trifluoromethyl (improves metabolic stability) or cyano groups (enhances binding affinity) .

- Prodrug Design : Convert esters to amides for improved pharmacokinetics (e.g., ethyl ester → hydroxamic acid) .

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methyl vs. phenyl at C3) to optimize antimicrobial or anticancer activity .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT-Based Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Retrosynthetic Analysis : Use AI-driven tools (e.g., Pistachio) to propose feasible synthetic routes for derivatives .

- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DMSO) on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.